1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as a chlorophenyl group, dimethyl groups, and a phenylethyl group
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Substituents: The chlorophenyl, dimethyl, and phenylethyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as chlorinating agents, alkylating agents, and catalysts to facilitate the substitution process.
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or other suitable methods to obtain the desired product in high purity.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogenating agents, alkylating agents, and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its interactions with various biological targets.
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Thienopyrimidines: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents. These compounds may have varying biological activities and chemical properties.
Pyrimidine Derivatives: Compounds with pyrimidine cores and different substituents. These compounds are widely studied for their diverse biological activities.
Phenylethyl Derivatives: Compounds with phenylethyl groups attached to different cores. These compounds may have unique pharmacological properties.
Properties
Molecular Formula |
C23H21ClN2O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21ClN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |
InChI Key |
XOCJVUWXGUHTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.